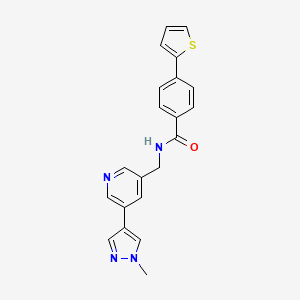

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a pyridine core substituted with a methyl-pyrazole group and a thiophene moiety.

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-25-14-19(13-24-25)18-9-15(10-22-12-18)11-23-21(26)17-6-4-16(5-7-17)20-3-2-8-27-20/h2-10,12-14H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSNOZGDZUAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiophene derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways that are crucial for cellular functions. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural elements include:

- Benzamide core : Facilitates hydrogen bonding and hydrophobic interactions.

- Thiophen-2-yl group : Enhances π-π stacking and electron-rich interactions compared to phenyl or chlorophenyl groups in analogs .

- Pyridine-pyrazole arm : The 1-methylpyrazole substituent on pyridine may improve metabolic stability compared to unmethylated pyrazoles or morpholine/thiazole-containing analogs .

Table 1: Structural Comparison with Analogous Compounds

Physicochemical and Pharmacological Implications

- Lipophilicity : The thiophen-2-yl group may confer moderate lipophilicity compared to chlorophenyl (4d) or nitro-pyrazole () substituents, balancing membrane permeability and solubility .

- Binding Interactions : The pyridine-pyrazole arm could engage in π-stacking or metal coordination, similar to risvodetinib’s pyrimidine-pyridine system (), while the thiophene may mimic aromatic residues in biological targets .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a pyrazole, pyridine, and thiophene moiety, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C22H20N4OS, with a molecular weight of approximately 396.49 g/mol. The presence of multiple heterocycles enhances the compound's interaction with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in cancer proliferation and survival pathways.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways crucial for cellular functions.

Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and influencing p53 expression levels .

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value in the low micromolar range, indicating potent anticancer activity.

- U937 (monocytic leukemia) : Similar cytotoxic effects were observed, suggesting its potential as a therapeutic agent against hematological malignancies .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Induction of apoptosis |

| U937 | 7.2 | Caspase activation |

| A549 (lung cancer) | 8.5 | Cell cycle arrest at G0-G1 |

Case Studies

A recent study evaluated the compound's effects on multiple cancer types, revealing its ability to inhibit cell proliferation effectively. Flow cytometry analyses indicated that treatment with this compound led to significant cell cycle arrest and increased apoptotic markers in treated cells compared to controls .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of the compound with various targets. The results indicated strong interactions with key residues in proteins associated with cancer progression, supporting its role as a potential lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.